2-(3-Fluoro-1-adamantyl)propan-1-amine
Description
2-(3-Fluoro-1-adamantyl)propan-1-amine is a fluorinated adamantane derivative featuring a propan-1-amine chain attached to the 1-position of a 3-fluoro-substituted adamantyl group. The adamantane scaffold confers rigidity and lipophilicity, while the fluorine atom at the 3-position modulates electronic properties and steric interactions.
Properties
IUPAC Name |
2-(3-fluoro-1-adamantyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FN/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11H,2-8,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFKLDVHOUQGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C12CC3CC(C1)CC(C3)(C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-1-adamantyl)propan-1-amine typically involves the functionalization of the adamantane core. One common method is the radical functionalization of adamantane derivatives. This process involves the use of radical initiators to introduce the fluoro group and the propan-1-amine moiety into the adamantane structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical functionalization reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-1-adamantyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-adamantane oxides, while reduction can produce fluoro-adamantane amines.
Scientific Research Applications
2-(3-Fluoro-1-adamantyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: The compound is used in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-1-adamantyl)propan-1-amine involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to interact with biological molecules, while the adamantane core provides stability. The propan-1-amine moiety can form hydrogen bonds with target molecules, facilitating its biological activity .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Propan-1-amine Derivatives
Key Findings and Implications
- Adamantyl vs. Phenyl Groups : Adamantyl derivatives (e.g., ) exhibit enhanced rigidity and stability, whereas fluorinated phenylpropan-1-amine analogues (e.g., ) prioritize metabolic stability and target selectivity.
- Fluorine Substitution : Fluorine at the 3-position improves lipophilicity and imaging contrast (e.g., ), but its electronic effects vary depending on the core scaffold (adamantane vs. phenyl).
- Synthetic Accessibility : Adamantyl derivatives require multi-step nitrile reductions , while phenylpropan-1-amine derivatives are more modular, enabling rapid derivatization (e.g., ).
Notes
- Conclusions are extrapolated from structural analogues.
- Further studies are needed to quantify the impact of adamantyl fluorination on pharmacokinetics and binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
